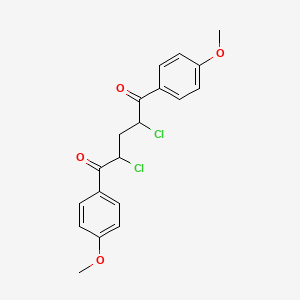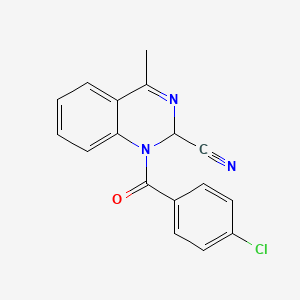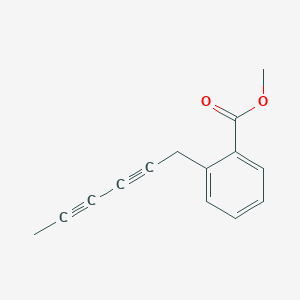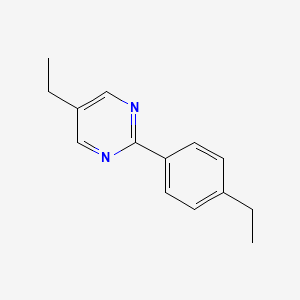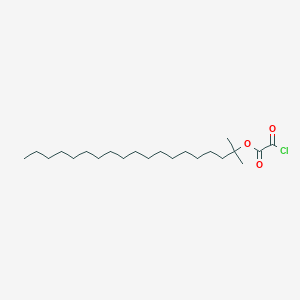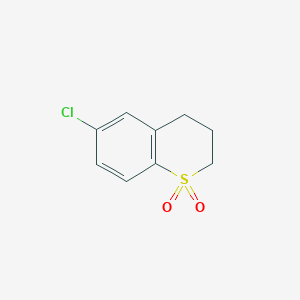![molecular formula C11H19N B14348846 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine CAS No. 91046-39-8](/img/structure/B14348846.png)
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse chemical and biological properties. The structure of this compound includes a fused bicyclic system, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a cyclopentane derivative can lead to the formation of the desired azepine ring. The reaction conditions typically include the use of a solvent such as methanol or an aromatic solvent, and the process may involve heating to facilitate the cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as material addition, reaction, water-washing, and crystallization. The use of activated carbon during the water-washing step can help in achieving high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development. Additionally, this compound finds applications in the industry, particularly in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered heterocyclic compound with a nitrogen atom.
Benzazepine: A benzene-fused azepine with significant pharmacological properties.
Oxazepine: An azepine derivative containing an oxygen atom.
Thiazepine: An azepine derivative containing a sulfur atom.
Uniqueness
7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91046-39-8 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4-methyl-1-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-5-10-9-3-2-4-12(7-9)11(10)6-8/h8-11H,2-7H2,1H3 |
InChI Key |
PFSLNGOZQOCEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCCN(C3)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


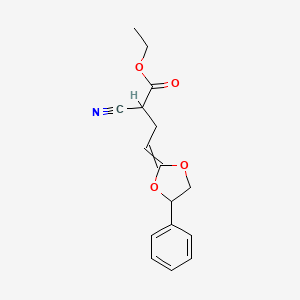


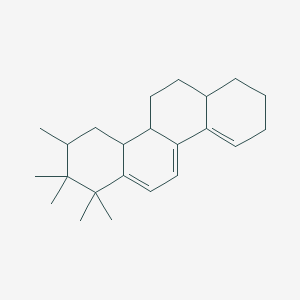
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
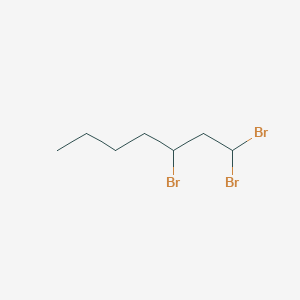
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

